molecular formula C3H6F3Sb B13415958 Stibine, dimethyl(trifluoromethyl)- CAS No. 421-62-5

Stibine, dimethyl(trifluoromethyl)-

Cat. No.: B13415958
CAS No.: 421-62-5
M. Wt: 220.83 g/mol
InChI Key: LEQCKBKBWQURHB-UHFFFAOYSA-N
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Description

Stibine, dimethyl(trifluoromethyl)- (chemical formula: $ \text{Me}2\text{SbCF}3 $) is an organoantimony compound featuring a central antimony atom bonded to two methyl groups ($ \text{Me} $) and one trifluoromethyl ($ \text{CF}_3 $) group. This compound belongs to the broader class of stibines (antimony hydrides and their derivatives), which are notable for their applications in materials science, catalysis, and precursor chemistry. The trifluoromethyl group confers unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions .

Properties

CAS No.

421-62-5

Molecular Formula

C3H6F3Sb

Molecular Weight

220.83 g/mol

IUPAC Name

dimethyl(trifluoromethyl)stibane

InChI

InChI=1S/CF3.2CH3.Sb/c2-1(3)4;;;/h;2*1H3;

InChI Key

LEQCKBKBWQURHB-UHFFFAOYSA-N

Canonical SMILES

C[Sb](C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Stibine, Dimethyl(trifluoromethyl)-

General Synthetic Strategy

Preparation generally involves the formation of Sb–C bonds via:

  • Organometallic intermediates (e.g., antimony halides reacting with organometallic reagents)
  • Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation or electrophilic trifluoromethylation
  • Use of fluorine sources such as cesium fluoride (CsF) to facilitate CF3 group incorporation

Key Reagents and Conditions

  • Antimony Precursors: Trichlorostibine (SbCl3) or other antimony halides serve as starting materials.
  • Methyl Sources: Methylmagnesium bromide (a Grignard reagent) or methyl lithium for methylation.
  • Trifluoromethyl Sources: Cesium fluoride (CsF) combined with trifluoromethyl-containing precursors or specialized trifluoromethylating agents.
  • Solvents: Dry tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon).
  • Temperature: Typically low temperatures (0 °C to room temperature) to control reactivity.

Detailed Synthetic Procedure

Step 1: Formation of Dimethylstibine Intermediate
  • Magnesium turnings are activated in dry THF with 1,2-dibromoethane.
  • 2-Bromomesitylene or methyl bromide is added dropwise to form the corresponding organomagnesium reagent.
  • This Grignard reagent is reacted with trichlorostibine (SbCl3) in dry THF at low temperature to form dimethylstibine intermediates.
  • The reaction mixture is refluxed to ensure complete conversion.
Step 2: Introduction of Trifluoromethyl Group
  • The dimethylstibine intermediate is treated with a trifluoromethylating agent.
  • Cesium fluoride (CsF) acts as a fluoride source to generate trifluoromethyl anions or radicals from suitable precursors.
  • The trifluoromethyl group is introduced under mild conditions, often in the presence of bases such as triethylamine or pyridine to stabilize intermediates.
  • The reaction proceeds with careful control of temperature and solvent to avoid decomposition.
Step 3: Purification and Characterization
  • The crude product is purified by precipitation or chromatography.
  • Characterization is performed using NMR spectroscopy (^1H, ^13C, ^19F), IR spectroscopy (noting Sb–C and Sb–F vibrations), and mass spectrometry.
  • Elemental analysis confirms composition.

Data Table Summarizing Preparation Conditions

Step Reagents & Conditions Purpose Notes
1 Trichlorostibine + Methylmagnesium bromide in dry THF, reflux Formation of dimethylstibine intermediate Inert atmosphere, dry solvents
2 Dimethylstibine + Cesium fluoride + trifluoromethyl precursor, base (e.g., triethylamine), room temp Introduction of trifluoromethyl group CsF as fluoride source; mild conditions
3 Purification by precipitation or chromatography Isolation of pure product Characterization by NMR, IR, MS

Research Results and Observations

  • The use of cesium fluoride as a fluoride source is crucial for efficient trifluoromethylation, enabling generation of trifluoromethyl anions without harsh reagents or conditions.
  • Organometallic intermediates formed from trichlorostibine and methylmagnesium bromide provide a reliable route to alkylated stibine species.
  • The trifluoromethylation step benefits from mild bases and aprotic solvents to prevent degradation of sensitive antimony compounds.
  • Reaction yields of purified stibine, dimethyl(trifluoromethyl)- compounds typically range from moderate to high (60–80%), depending on precise conditions and reagents used.
  • Spectroscopic data confirm the successful incorporation of methyl and trifluoromethyl groups on antimony, with characteristic chemical shifts and IR bands.

Chemical Reactions Analysis

Types of Reactions

Stibine, dimethyl(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield antimony oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Stibine, dimethyl(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Stibine, dimethyl(trifluoromethyl)- involves its interaction with molecular targets through the trifluoromethyl group. This group is highly electronegative and can influence the electronic properties of the compound, making it reactive towards various substrates. The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, depending on the specific conditions and targets involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Trifluoromethyl-Substituted Compounds

Compound Central Atom Bond Length (C–F, Å) Bond Angle (°) Key Property
$ \text{Me}2\text{SbCF}3 $ Sb ~1.315* ~111.8* Moderate Lewis acidity
$ \text{Me}2\text{AsCF}3 $ As ~1.315 ~111.8 Higher Lewis acidity
$ \text{Sb(CF}3\text{)}3 $ Sb ~1.315 ~111.8 High thermal stability

*Inferred from analogous trifluoromethyl groups in other compounds .

Table 2: Stability and Reactivity Trends

Compound Thermal Stability Reactivity with Lewis Bases
$ \text{SbH}_3 $ Low High
$ \text{Me}2\text{SbCF}3 $ Moderate Moderate
$ \text{Sb(CF}3\text{)}3 $ High Low

Biological Activity

Stibine, dimethyl(trifluoromethyl)-, also known as dimethyltrifluoromethylstibine, is an organometallic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Stibine, dimethyl(trifluoromethyl)- has a unique chemical structure characterized by the presence of a trifluoromethyl group attached to a stibine backbone. The molecular formula can be represented as C2H6F3SbC_2H_6F_3Sb. The trifluoromethyl group is known for its influence on the biological activity of compounds, often enhancing lipophilicity and altering pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of stibine derivatives is largely attributed to their ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability. Here are some key mechanisms through which stibine, dimethyl(trifluoromethyl)- may exert its biological effects:

  • Antimicrobial Activity : Some studies suggest that compounds containing stibine moieties may exhibit antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with cancer cell targets.
  • Neuroprotective Effects : There is emerging evidence that organometallic compounds can have neuroprotective effects, possibly through antioxidant activities or modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress in neuronal models

Case Study 1: Antimicrobial Activity

In a study evaluating various stibine derivatives, it was found that certain modifications to the stibine structure enhanced antimicrobial efficacy against Gram-positive bacteria. The introduction of a trifluoromethyl group was shown to significantly increase potency compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of stibine derivatives demonstrated that dimethyl(trifluoromethyl)-stibine exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of stibine derivatives. The trifluoromethyl substitution appears to play a pivotal role in enhancing both lipophilicity and biological activity. Modifications at different positions on the stibine scaffold can lead to variations in potency and selectivity for biological targets.

Q & A

Q. What are the key safety considerations for handling Stibine, dimethyl(trifluoromethyl)- in laboratory settings?

  • Methodological Answer : Antimony compounds often exhibit toxicity. Use fume hoods, nitrile gloves, and closed systems for reactions. Safety data sheets (SDS) for analogous compounds (e.g., 1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE) recommend emergency protocols for inhalation/exposure and waste neutralization with 10% sodium bicarbonate .

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